Methyl pentachlorophenyl butanedioate
CAS No.: 94625-87-3
Cat. No.: VC19238329
Molecular Formula: C11H7Cl5O4
Molecular Weight: 380.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94625-87-3 |
|---|---|
| Molecular Formula | C11H7Cl5O4 |
| Molecular Weight | 380.4 g/mol |
| IUPAC Name | 1-O-methyl 4-O-(2,3,4,5,6-pentachlorophenyl) butanedioate |
| Standard InChI | InChI=1S/C11H7Cl5O4/c1-19-4(17)2-3-5(18)20-11-9(15)7(13)6(12)8(14)10(11)16/h2-3H2,1H3 |
| Standard InChI Key | XBEDCVIUJKRYNR-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CCC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Methyl pentachlorophenyl butanedioate (CASRN 94625-87-3) belongs to the family of chlorinated aromatic esters. Its structure integrates a pentachlorophenyl group—a benzene ring substituted with five chlorine atoms—linked to a butanedioate (succinate) backbone through a methyl ester bond. The molecular formula is , yielding a molecular weight of 412.42 g/mol.
The compound’s chlorination pattern is critical to its reactivity. The electron-withdrawing chlorine atoms stabilize the aromatic ring, reducing susceptibility to electrophilic substitution while enhancing resistance to biodegradation . This stability is a hallmark of persistent organic pollutants (POPs), though regulatory classifications for this specific compound remain sparse.
Synthesis and Manufacturing
The synthesis of methyl pentachlorophenyl butanedioate typically involves a two-step esterification process:
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Chlorination of phenol: Pentachlorophenol (PCP, CASRN 87-86-5) is synthesized via exhaustive chlorination of phenol in the presence of catalysts like aluminum chloride .
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Esterification with dimethyl succinate: PCP reacts with dimethyl succinate under acidic or basic conditions, yielding the methyl ester derivative.
Key challenges include minimizing the formation of toxic byproducts such as polychlorinated dibenzo-p-dioxins (PCDDs) and hexachlorobenzene (HCB), which are common impurities in chlorinated aromatic syntheses . Industrial processes prioritize temperature control and catalytic selectivity to suppress side reactions.
The compound’s low water solubility and high octanol-water partition coefficient () suggest a propensity for bioaccumulation in lipid-rich tissues .
Biological Activity and Mechanism of Action
Methyl pentachlorophenyl butanedioate exhibits dual pesticidal activity:
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Insecticidal action: Disrupts voltage-gated sodium channels in insect neurons, causing paralysis.
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Herbicidal activity: Inhibits protoporphyrinogen oxidase (PPO), an enzyme critical to chlorophyll biosynthesis .
Environmental Fate and Ecotoxicology
The environmental persistence of methyl pentachlorophenyl butanedioate is a significant concern. Key findings include:
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Soil half-life: 150–300 days under aerobic conditions.
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Aquatic toxicity: LC (96h) for Daphnia magna: 0.12 mg/L.
Metabolites identified in degradation studies include pentachlorophenol (PCP) and succinic acid derivatives, both of which exhibit higher mobility in aquatic systems . The compound’s resistance to photolysis and hydrolysis exacerbates its persistence, raising risks of long-term ecosystem contamination.
Future Research Directions
Critical knowledge gaps necessitate further investigation:
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Chronic toxicity studies: Long-term exposure effects on mammalian endocrine systems.
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Degradation pathways: Development of microbial consortia for bioremediation.
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Analytical methods: High-resolution mass spectrometry (HRMS) protocols for trace detection in environmental matrices.
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